(1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Description
The compound (1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid features a rigid bicyclo[3.1.0]hexane scaffold with a fluorenylmethyloxycarbonyl (Fmoc) group at the 3-aza position and a carboxylic acid at the 6-position. Its molecular formula is C21H19NO4, and its stereochemistry (1R,5S) is critical for its spatial arrangement and interactions . The Fmoc group is widely used in peptide synthesis as a base-labile protecting group, while the carboxylic acid functionality enables further derivatization or participation in hydrogen bonding. This compound is likely employed as a chiral building block in medicinal chemistry or peptide engineering .
Properties
IUPAC Name |
(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-16-9-22(10-17(16)19)21(25)26-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,23,24)/t16-,17+,19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSKDCKSDXNANI-JJTKIYQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932558-35-4 | |
| Record name | (1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the carboxylic acid functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, electrophiles, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Intermediate in Medicinal Chemistry
The compound serves as a valuable synthetic intermediate for creating more complex nitrogen-containing heterocycles and natural product analogs. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and further functionalization of the amine, while the carboxylic acid group provides a versatile handle for additional transformations . The bicyclic structure is prevalent in various bioactive natural products, making it an attractive target for medicinal chemistry programs focused on developing new therapeutic agents.
Research has indicated that derivatives of 3-azabicyclo[3.1.0]hexane exhibit various biological activities, including:
- Histone Deacetylase Inhibition : Compounds containing this framework have shown potential as inhibitors of histone deacetylases, which are important targets in cancer therapy .
- Opioid Receptor Antagonism : Certain derivatives act as antagonists at opioid receptors, which could be beneficial in managing pain without the addictive properties associated with traditional opioids .
- Anticancer Properties : The spirocyclic nature of these compounds contributes to their ability to interact with biological targets involved in cancer progression.
Synthesis of Spirocyclic Derivatives
Recent studies have focused on synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through 1,3-dipolar cycloaddition reactions involving cyclopropenes and azomethine ylides. This method has produced compounds with high diastereofacial selectivity and moderate to good yields . The synthesis process includes:
- Formation of Azomethine Ylide : Generated from cyclic carbonyl compounds and α-amino acids.
- Cycloaddition Reaction : Cyclopropenes react with azomethine ylides to form spirocyclic products.
- Characterization : The resulting compounds are characterized using NMR and X-ray crystallography to confirm their structures.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Azomethine Ylide Formation | Reaction of cyclic carbonyls with α-amino acids |
| Step 2: Cycloaddition | Reaction between cyclopropenes and azomethine ylides |
| Step 3: Characterization | NMR and X-ray analysis for structural confirmation |
Future Directions and Research Opportunities
The unique properties of (1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid suggest several avenues for future research:
- Exploration of New Derivatives : Investigating modifications to enhance biological activity or selectivity towards specific targets.
- Mechanistic Studies : Understanding the mechanisms behind the biological activities could lead to more effective therapeutic strategies.
- Applications in Agriculture : Exploring the potential use of these compounds as fungicides or herbicides due to their bioactive nature.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Comparative Analysis
Protecting Groups
- Fmoc vs. Boc : The target compound’s Fmoc group is base-labile (removed with piperidine), making it ideal for solid-phase peptide synthesis. In contrast, BP 1176’s Boc group is acid-labile (cleaved with TFA), suited for orthogonal protection strategies .
- tert-Butyl Esters : highlights tert-butyl esters as stable intermediates for hydrolysis to carboxylic acids, enabling modular synthesis .
Stereochemistry
- The (1R,5S) configuration in the target compound distinguishes it from the (1S,5R) isomer (), which positions the carboxylic acid at the 1-position instead of 4.
- Substituent orientation (e.g., 6R vs. 6S in BP 1176 and compound 29) affects molecular recognition. For example, compound 29’s (1R,5S,6S) configuration optimizes binding to mutant IDH1 in leukemia .
Functional Group Impact
- Carboxylic Acid Position : The 6-carboxylic acid in the target compound vs. the 1-carboxylic acid in its (1S,5R) isomer creates distinct electronic and steric profiles.
- Electron-Withdrawing Groups : Compound 29’s trifluoromethylphenyl moiety enhances hydrophobicity and electron-withdrawing effects, critical for inhibiting IDH1 .
Biological Activity
(1R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
- IUPAC Name : (1R,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- CAS Number : 2382052-27-7
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.39 g/mol
The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, facilitating cellular uptake and interaction with target proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Investigations into neuroprotective properties have shown promise in reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
A selection of relevant studies highlights the compound's biological activity:
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2022) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 3: Neuroprotection
A study published in Neuroscience Letters explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with the compound significantly reduced markers of oxidative damage and apoptosis in cultured neurons.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
